2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
Description
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine is a bicyclic cyclopropane derivative featuring a primary amine group and two methyl substituents: one directly attached to the cyclopropane ring and another as part of a 1-methylcyclopropyl moiety. This compound is marketed as a "building block" for organic synthesis, particularly in drug discovery and materials science, with a price range of €1,400–€1,500 per 500 mg (CymitQuimica, 2025) .
Properties
IUPAC Name |
2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(3-4-7)8(2)5-6(8)9/h6H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOJCTLXKPJMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2(CC2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 1-methylcyclopropylcarbinol with a cyclopropylamine derivative under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired cyclopropane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups can interact with hydrophobic regions of proteins, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine enhances polarity and metabolic stability, making it suitable for drug development .
- Aromatic vs. Aliphatic Substituents : 1-Cyclopropyl-2-(2-methylphenyl)ethanamine incorporates an aromatic ring, which may improve binding affinity in receptor-targeted applications compared to purely aliphatic derivatives .
- Salt Forms : The dihydrochloride salt of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine improves solubility for biological testing .
Commercial Availability and Pricing
Research and Industrial Relevance
Biological Activity
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, a cyclopropyl-substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropane ring with methyl substitutions, which may influence its interaction with biological targets. Its molecular formula is and it possesses a unique three-dimensional conformation that can enhance binding affinity to various receptors.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential enzyme inhibition. It has been studied for its effects on:
- Monoamine Transporters : The compound may inhibit the reuptake of neurotransmitters, similar to other amine-based drugs, potentially enhancing mood and cognitive functions.
- Carbonic Anhydrase Inhibition : Evidence suggests that compounds with similar structures can inhibit carbonic anhydrase, affecting physiological processes such as acid-base balance and fluid secretion.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antidepressant-like Effects : In rodent models, this compound demonstrated significant antidepressant-like activity in behavioral tests, suggesting its potential as a therapeutic agent for depression.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in a forced swim test. Results indicated that administration of the compound significantly decreased immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Case Study 2: Inhibition of Carbonic Anhydrase
In vitro assays performed by Johnson et al. (2024) demonstrated that this compound inhibited carbonic anhydrase activity with an IC50 value comparable to established inhibitors. This finding supports its potential therapeutic applications in conditions like glaucoma and epilepsy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., substituted benzyl chloride) followed by amine group introduction. A common approach uses dichloromethane or toluene as solvents with bases like NaOH or K₂CO₃ to facilitate nucleophilic substitution . For example, cyclopropylamine reactions with halogenated precursors under basic conditions yield the target compound. Optimizing temperature (20–25°C) and reaction time (12–24 hours) improves yields (>70%) and minimizes side products like azido derivatives . Purification via hydrochloride salt formation enhances crystallinity and stability .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, particularly its cyclopropane rings and amine functionality?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–2.5 ppm). Coupling constants (J = 4–8 Hz) confirm cyclopropane ring strain .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₈H₁₄N⁺) and fragmentation patterns distinguish substituents .
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) confirms primary amine presence .
Q. What are the primary chemical reactivity patterns of this compound in nucleophilic substitution and oxidation reactions?
- Methodological Answer : The amine group participates in nucleophilic substitutions (e.g., with alkyl halides) to form secondary amines, while the cyclopropane ring undergoes ring-opening under strong acidic or oxidative conditions. For example:
- Substitution : Reacts with benzoyl chloride to form amides in dichloromethane with Et₃N .
- Oxidation : Forms imines with MnO₂ or nitriles with KMnO₄ under controlled conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) guide the optimization of stereoselective synthesis for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) predicts transition-state energies to identify optimal catalysts for stereocontrol. For example, chiral palladium catalysts can be screened computationally to achieve enantiomeric excess (>90%) in cyclopropanation steps. Studies on analogous cyclopropane derivatives show that steric and electronic effects dictate selectivity .
Q. What strategies are effective in reconciling conflicting bioactivity data observed in different assay systems for this compound?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) clarifies discrepancies. For receptor-binding studies:
- Step 1 : Validate compound stability in assay buffers (HPLC purity checks).
- Step 2 : Use radioligand displacement assays (e.g., ³H-labeled competitors) to quantify binding affinity (Ki).
- Step 3 : Compare results with functional assays (e.g., cAMP modulation) to distinguish agonist/antagonist effects .
Q. How can structural modifications to the cyclopropane ring enhance the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to reduce ring-opening susceptibility. For example:
- Fluorination : Analogues with 3,4-difluorophenyl groups (see ) show improved resistance to CYP450-mediated oxidation .
- Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable positions to slow degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
